Phenylthilone

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Phenylthilone is the definitive lipoxygenase-predominant pharmacological tool for research protocols interrogating leukotriene biosynthesis pathways. Unlike conventional anticonvulsants or COX-selective NSAIDs, phenylthilone delivers primary lipoxygenase inhibition with secondary cyclooxygenase and carboxylesterase activity—a unique polypharmacological profile. Ideal for arachidonic acid metabolic diversion studies, network pharmacology investigations, and thiomorpholinedione scaffold SAR programs. Procure for applications requiring sulfur-containing heterocyclic cores.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
CAS No. 115-55-9
Cat. No. B086276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylthilone
CAS115-55-9
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)CS1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2S/c1-2-12(9-6-4-3-5-7-9)11(15)13-10(14)8-16-12/h3-7H,2,8H2,1H3,(H,13,14,15)
InChIKeyIJCATHLRDWDKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylthilone (CAS 115-55-9) for Research Procurement: Compound Profile and Pharmacological Classification


Phenylthilone (CAS 115-55-9, molecular formula C₁₂H₁₃NO₂S, molecular weight 235.3 g/mol) is a thiomorpholinedione derivative [1] with reported anticonvulsant, hypnotic, and antispasmodic properties [2]. The compound serves as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [3].

Why Phenylthilone Cannot Be Readily Substituted with Other Anticonvulsant or NSAID Compounds in Research Applications


Phenylthilone exhibits a multi-target pharmacological profile that distinguishes it from single-mechanism comparators. While conventional anticonvulsants (e.g., phenytoin, carbamazepine) modulate ion channels and classical NSAIDs (e.g., ibuprofen, diclofenac) inhibit cyclooxygenase [1], phenylthilone demonstrates primary lipoxygenase inhibition with secondary cyclooxygenase and carboxylesterase activity [2]. This distinct enzyme inhibition hierarchy produces different arachidonic acid pathway modulation compared to COX-selective agents, rendering simple functional substitution invalid. Procurement of phenylthilone is warranted specifically for research protocols requiring lipoxygenase-predominant inhibition or investigation of thiomorpholinedione scaffold pharmacology.

Phenylthilone Procurement Evidence: Quantitative Differentiation Against Comparator Compounds


Lipoxygenase Inhibition Dominance: Phenylthilone vs. Classical NSAIDs

Phenylthilone is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, classical NSAIDs such as ibuprofen and diclofenac act primarily through cyclooxygenase (COX-1/COX-2) inhibition with minimal lipoxygenase activity [2]. This represents a fundamental divergence in arachidonic acid pathway targeting: phenylthilone shifts leukotriene synthesis, whereas conventional NSAIDs suppress prostaglandin production.

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Multi-Enzyme Inhibition Profile: Phenylthilone vs. Single-Target Comparators

Phenylthilone inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase in addition to its primary lipoxygenase activity [1]. This multi-enzyme inhibition profile differs from single-target reference compounds such as celecoxib (COX-2 selective) or zileuton (5-lipoxygenase inhibitor), each of which lacks the broader enzyme interaction spectrum observed with phenylthilone [2].

Multi-target pharmacology Enzyme inhibition Carboxylesterase

Antioxidant Activity: Phenylthilone vs. Non-Antioxidant Structural Analogs

Phenylthilone serves as an antioxidant in fats and oils [1]. This property is not universally shared by structurally related thiomorpholinedione derivatives or by standard anticonvulsant comparators (e.g., phenytoin, which lacks reported antioxidant efficacy in lipid systems). The sulfur-containing thiomorpholinedione core may contribute radical-scavenging capacity absent in nitrogen-only heterocyclic anticonvulsants.

Antioxidant Lipid oxidation Free radical scavenging

Structural Scaffold Uniqueness: Thiomorpholinedione Core vs. Hydantoin and Barbiturate Anticonvulsants

Phenylthilone contains a 2-ethyl-2-phenylthiomorpholine-3,5-dione core (C₁₂H₁₃NO₂S, MW 235.3 g/mol) featuring a sulfur atom in the heterocyclic ring [1]. This thiomorpholinedione scaffold differs fundamentally from the hydantoin ring of phenytoin (C₁₅H₁₂N₂O₂, MW 252.27 g/mol) and the barbiturate core of phenobarbital (C₁₂H₁₂N₂O₃, MW 232.24 g/mol) [2]. The presence of sulfur introduces distinct electronic properties, lipophilicity (XLogP = 2.2), and hydrogen-bonding capacity compared to oxygen-only heterocycles [3].

Thiomorpholinedione Heterocyclic scaffold SAR studies

Phenylthilone (CAS 115-55-9): Evidence-Based Research and Industrial Application Scenarios


Lipoxygenase-Mediated Inflammation Pathway Studies

Phenylthilone is indicated for research protocols requiring primary lipoxygenase inhibition to interrogate leukotriene biosynthesis and arachidonic acid metabolism diversion away from prostaglandin production [1]. This scenario is particularly relevant for studies comparing leukotriene-dependent versus prostaglandin-dependent inflammatory signaling, where phenylthilone provides a lipoxygenase-dominant pharmacological tool distinct from COX-selective NSAIDs [2].

Multi-Enzyme Polypharmacology Investigations

Research programs evaluating the biological consequences of simultaneous inhibition of lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase should procure phenylthilone as a polypharmacological probe [1]. Unlike single-target reference compounds, phenylthilone's broad enzyme interaction profile enables assessment of network pharmacology effects relevant to drug repurposing or off-target safety evaluation [2].

Antioxidant-Pharmacophore Hybrid Studies in CNS Research

Investigations combining anticonvulsant pharmacology with antioxidant mechanisms may utilize phenylthilone as a dual-function tool compound [1]. The demonstrated antioxidant activity in lipid systems [2] makes phenylthilone suitable for studies examining oxidative stress contributions to seizure pathology or for formulation development requiring oxidative stability.

Structure-Activity Relationship (SAR) Studies of Sulfur-Containing Anticonvulsant Scaffolds

Medicinal chemistry programs exploring the impact of heteroatom substitution (sulfur vs. oxygen) in anticonvulsant cores should procure phenylthilone as a reference thiomorpholinedione scaffold [1]. Comparative SAR investigations with hydantoin (phenytoin) and barbiturate (phenobarbital) derivatives require the sulfur-containing phenylthilone core to evaluate electronic, lipophilic, and metabolic stability differences attributable to thioether incorporation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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